molecular formula C22H20Cl2N4O2S B11060602 4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

4-chloro-5-(4-{[2-chloro-5-(methylsulfanyl)phenyl]carbonyl}piperazin-1-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11060602
M. Wt: 475.4 g/mol
InChI Key: LVPMBBYJQQNHBT-UHFFFAOYSA-N
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Description

4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazinone core, chlorinated phenyl groups, and a piperazine ring substituted with a chloromethylsulfanyl benzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps, including the formation of the pyridazinone core, chlorination, and the introduction of the piperazine and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-5-FLUORO-2-NITROBENZOYL CHLORIDE
  • 4-HYDROXY-2-QUINOLONES
  • 2-CHLORO-4,4,5,5-TETRAMETHYL-1,3,2-DIOXAPHOSPHOLANE

Uniqueness

Compared to similar compounds, 4-CHLORO-5-{4-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]PIPERAZINO}-2-PHENYL-3(2H)-PYRIDAZINONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H20Cl2N4O2S

Molecular Weight

475.4 g/mol

IUPAC Name

4-chloro-5-[4-(2-chloro-5-methylsulfanylbenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C22H20Cl2N4O2S/c1-31-16-7-8-18(23)17(13-16)21(29)27-11-9-26(10-12-27)19-14-25-28(22(30)20(19)24)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3

InChI Key

LVPMBBYJQQNHBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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